molecular formula C11H17N3O4 B12784211 Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- CAS No. 133697-51-5

Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-

Cat. No.: B12784211
CAS No.: 133697-51-5
M. Wt: 255.27 g/mol
InChI Key: DPICHXITSIHAOF-DTWKUNHWSA-N
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Description

2’,3’-Dideoxy-5-methoxymethylcytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to naturally occurring nucleosides but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-methoxymethylcytidine typically involves the modification of ribonucleosides. One common method includes the radical deoxygenation of ribonucleosides using xanthate derivatives. The process involves the use of environmentally friendly and low-cost reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like Bu3SnH and AIBN . The deprotection step of the 5’-O-silyl ether group is achieved using TBAF instead of camphorsulfonic acid .

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxy-5-methoxymethylcytidine are designed to be scalable and cost-effective. These methods often involve the use of automated synthesis equipment and continuous flow reactors to ensure high yield and purity. The use of enzymes such as adenosine deaminase for specific transformations, like converting 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-methoxymethylcytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common for modifying the nucleoside base or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of modified nucleosides.

Scientific Research Applications

2’,3’-Dideoxy-5-methoxymethylcytidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2’,3’-Dideoxy-5-methoxymethylcytidine can be compared with other nucleoside analogs such as:

    Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.

    Didanosine (ddI): Similar in structure and function, used in HIV treatment.

    Zalcitabine (ddC): Another nucleoside analog with antiviral properties.

Uniqueness

What sets 2’,3’-Dideoxy-5-methoxymethylcytidine apart is its specific structural modifications, which confer unique biochemical properties and make it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

133697-51-5

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O4/c1-17-6-7-4-14(11(16)13-10(7)12)9-3-2-8(5-15)18-9/h4,8-9,15H,2-3,5-6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1

InChI Key

DPICHXITSIHAOF-DTWKUNHWSA-N

Isomeric SMILES

COCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO

Canonical SMILES

COCC1=CN(C(=O)N=C1N)C2CCC(O2)CO

Origin of Product

United States

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